5-Bromo-6-fluoro-1,3-benzoxazole
Description
Significance of Benzoxazole (B165842) as a Privileged Heterocyclic Scaffold in Medicinal Chemistry and Drug Discovery
The benzoxazole framework, an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, is a cornerstone in the development of therapeutic agents. synquestlabs.com Its structural rigidity and the presence of both hydrogen bond donors and acceptors make it an ideal candidate for molecular recognition by biological macromolecules. This versatile scaffold is considered a "privileged structure" because its derivatives have been shown to exhibit a wide spectrum of pharmacological activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. acs.org The ability of the benzoxazole nucleus to serve as a bioisostere for natural purine (B94841) bases, such as adenine (B156593) and guanine, allows for potential interactions with biopolymers like DNA and enzymes, further broadening its therapeutic potential.
The significance of the benzoxazole scaffold is underscored by its presence in a number of commercially available drugs and a multitude of compounds currently under investigation in clinical trials. synquestlabs.com The functionalization of the benzoxazole ring at various positions allows for the fine-tuning of its physicochemical and pharmacokinetic properties, enabling chemists to optimize lead compounds for enhanced potency and selectivity.
Overview of Halogenated Benzoxazoles within the Context of Bioactive Small Molecules
The introduction of halogen atoms, such as bromine and fluorine, into the benzoxazole scaffold has been a widely employed strategy in medicinal chemistry to modulate the biological activity of these compounds. Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. sigmaaldrich.com The presence of a fluorine atom, for instance, can enhance binding interactions and improve metabolic resistance, while a bromine atom can also contribute to binding affinity through halogen bonding and other interactions.
Research has demonstrated that halogenated benzoxazoles possess a diverse range of biological activities. For example, certain bromo-substituted benzoxazole derivatives have shown potent antimicrobial and antitubercular activities. acs.org In the realm of neuroscience, halogenated benzoxazoles have been investigated as 5-HT3 receptor partial agonists, with the position and nature of the halogen influencing potency and intrinsic activity. google.com Furthermore, patents have been filed for halogenated benzoxazole derivatives with applications as fungicides, highlighting their relevance beyond human medicine. uni.lu The strategic placement of halogens on the benzoxazole ring system is, therefore, a critical tool for the development of novel bioactive small molecules.
Detailed Research Findings on 5-Bromo-6-fluoro-1,3-benzoxazole
While extensive research on the broader class of halogenated benzoxazoles is well-documented, specific and detailed research findings on this compound are less prevalent in publicly accessible literature. However, its chemical structure and the known activities of related compounds allow for an informed discussion of its potential.
The structure of this compound combines the key features of a bromine atom at position 5 and a fluorine atom at position 6 of the benzoxazole ring. This specific substitution pattern is anticipated to influence its electronic properties and steric profile, which in turn would dictate its interaction with biological targets.
Below is a table summarizing the known properties of this compound based on available data.
| Property | Value |
| Molecular Formula | C7H3BrFNO |
| Molecular Weight | 216.01 g/mol |
| CAS Number | 1440535-10-3 |
| Predicted XlogP | 2.6 |
| Canonical SMILES | C1=C2C(=CC(=C1Br)F)OC=N2 |
| InChI Key | OHRFZBHZGHMTOV-UHFFFAOYSA-N |
Data sourced from PubChem CID 97161601.
The predicted XlogP value suggests a moderate level of lipophilicity, which is a crucial parameter for drug-likeness, affecting absorption and distribution. The presence of both a bromine and a fluorine atom on the benzene ring is expected to create a unique electronic environment that could lead to specific interactions with target proteins.
While specific studies on the biological activity of this compound are not widely published, its structural similarity to other bioactive halogenated benzoxazoles suggests potential applications in areas such as:
Antimicrobial and Antifungal Agents: Given that various bromo- and fluoro-substituted benzoxazoles exhibit antimicrobial properties, it is plausible that this compound could also possess such activities. sigmaaldrich.comuni.lu
Enzyme Inhibition: The benzoxazole scaffold is known to be a core component of various enzyme inhibitors. The specific halogenation pattern of this compound could confer selectivity towards certain enzymes implicated in disease.
Central Nervous System (CNS) Activity: The demonstrated activity of halogenated benzoxazoles at serotonin (B10506) receptors suggests that this compound could be a candidate for investigation in CNS-related disorders. google.com
Further empirical research, including synthesis, characterization, and comprehensive biological screening, is necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-fluoro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRFZBHZGHMTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)OC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901306397 | |
| Record name | Benzoxazole, 5-bromo-6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-10-3 | |
| Record name | Benzoxazole, 5-bromo-6-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxazole, 5-bromo-6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-6-fluoro-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Bromo 6 Fluoro 1,3 Benzoxazole and Its Derivatives
Established Synthetic Pathways for Benzoxazole (B165842) Core Structures
The benzoxazole scaffold is a fundamental component of many biologically active molecules and functional materials. chemicalbook.com Consequently, numerous synthetic methods for its construction have been developed.
A prevalent and traditional method for synthesizing benzoxazoles is the condensation of 2-aminophenols with various carbonyl compounds. rsc.org This approach is widely used due to the ready availability of the starting materials. researchgate.net The reaction can be carried out with aldehydes, carboxylic acids and their derivatives, ketones, and other substrates under varying conditions. chemicalbook.comrsc.org
Different catalysts can be employed to facilitate this condensation. For instance, a combination of a Brønsted acid like TsOH·H₂O and copper iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org This method tolerates a range of substituents on the 2-aminophenol (B121084), including chloro, bromo, and nitro groups. organic-chemistry.org
The following table summarizes various catalysts and conditions used in the condensation of 2-aminophenols for benzoxazole synthesis:
| Catalyst | Substrates | Conditions | Yield | Reference |
| TsOH·H₂O and CuI | 2-Aminophenols and β-diketones | Acetonitrile, 80°C, 16 hours | 64-89% | organic-chemistry.org |
| Brønsted acidic ionic liquid gel | 2-Aminophenol and aldehydes | Solvent-free, 130°C, 5 hours | 85-98% | rsc.org |
| Nickel(II) complexes | 2-Aminophenol and aromatic aldehydes | DMF, K₂CO₃, 80°C, 3-4 hours | 87-94% | rsc.org |
| TiO₂–ZrO₂ | 2-Aminophenol and aromatic aldehydes | Acetonitrile, 60°C, 15-25 minutes | 83-93% | rsc.org |
| Samarium triflate | o-Aminophenols and aldehydes | Aqueous medium | Good | organic-chemistry.org |
Metal-catalyzed reactions offer alternative and often milder routes to benzoxazoles. Copper and iron catalysts are particularly noteworthy for their efficiency and lower toxicity. rsc.org One approach involves the copper-catalyzed intramolecular O-arylation of ortho-haloanilides. rsc.org For example, 2-bromoarylamides can undergo cyclization in the presence of copper(I) iodide and 1,10-phenanthroline. chemicalbook.com
Iron-catalyzed methods have also been developed. For instance, a one-pot regioselective synthesis of 2-arylbenzoxazoles from N-arylbenzamides has been achieved using iron(III)-catalyzed bromination followed by copper(I)-catalyzed O-cyclization. researchgate.net
Here is a table highlighting some metal-catalyzed methods for benzoxazole synthesis:
| Metal Catalyst | Precursors | Key Features | Reference |
| Copper(I) Iodide | 2-Bromoarylamides | Intramolecular cyclization | chemicalbook.com |
| Iron(III) and Copper(I) | N-Arylbenzamides | One-pot regioselective synthesis | researchgate.netresearchgate.net |
| Palladium(II) Acetate | 3-Phenyl-2H-benzo[b] organic-chemistry.orgresearchgate.netoxazin-2-ones | Microwave-assisted regioselective halogenation | nih.gov |
In recent years, there has been a significant shift towards developing environmentally friendly synthetic methods. For benzoxazole synthesis, this includes the use of green catalysts, solvent-free conditions, and biocatalysis. rsc.orgresearchgate.net
The use of a Brønsted acidic ionic liquid gel as a reusable catalyst for the condensation of 2-aminophenol and aldehydes under solvent-free conditions is a prime example of a green approach, offering high yields and easy catalyst recovery. rsc.orgacs.org Another green method involves using elemental sulfur as an oxidant in the condensation of 2-aminophenols and aldehydes. researchgate.net Biocatalysis, employing enzymes like hemoglobin, presents another environmentally benign route for the synthesis of 2-substituted benzoxazoles, avoiding the use of harmful metal catalysts and expensive oxidizing agents. patsnap.com
The following table showcases some green chemistry approaches:
| Approach | Catalyst/Reagent | Conditions | Advantages | Reference |
| Ionic Liquid Catalysis | Brønsted acidic ionic liquid gel | Solvent-free, 130°C | High yield, reusable catalyst | rsc.orgacs.org |
| Sulfur-Promoted Synthesis | Elemental sulfur | Catalyzed by sodium sulfide | Use of an inexpensive oxidant | researchgate.net |
| Biocatalysis | Hemoglobin | Room temperature | Environmentally friendly, avoids harmful metals | patsnap.com |
| Microwave-Assisted Synthesis | [Bmim]PF6 ionic liquid | Microwave irradiation, solvent-free | Short reaction time, high efficiency | researchgate.net |
Strategies for the Introduction of Bromo and Fluoro Substituents into the Benzoxazole Ring System
The introduction of halogen atoms, specifically bromine and fluorine, onto the benzoxazole ring is crucial for synthesizing the target compound, 5-Bromo-6-fluoro-1,3-benzoxazole. This can be achieved through regioselective halogenation of the pre-formed benzoxazole ring or by starting with already halogenated precursors.
Regioselective halogenation allows for the precise placement of halogen atoms on the benzoxazole core. While direct halogenation of the parent benzoxazole can be challenging, certain directing groups can facilitate this process. For instance, in related heterocyclic systems like 3-phenyl-2H-benzo[b] organic-chemistry.orgresearchgate.netoxazin-2-ones, the nitrogen atom can direct palladium-catalyzed halogenation to the ortho-position using N-halosuccinimides. nih.gov
The Vilsmeier-Haack reaction, typically used for formylation, can also lead to unexpected halogenation and cyclization products. For example, the reaction of o-acetamidophenols with the Vilsmeier reagent can result in the formation of formylpyrido[2,1-b]benzoxazoles, a process that involves sequential chlorination and intramolecular cyclization. acs.orgnih.gov
A more direct and common strategy for obtaining this compound is to start with aromatic precursors that already contain the desired bromine and fluorine atoms in the correct positions. The synthesis would likely begin with a substituted 2-aminophenol, specifically 2-amino-4-bromo-5-fluorophenol (B576785).
This pre-halogenated 2-aminophenol can then be subjected to standard benzoxazole synthesis methods, such as condensation with a suitable one-carbon synthon. For example, condensation with an orthoester or a similar reagent would lead to the formation of the oxazole (B20620) ring, yielding the final product. organic-chemistry.org The use of pre-halogenated precursors ensures the correct regiochemistry of the final product.
The synthesis of 2-substituted benzoxazoles from pre-functionalized precursors is a widely used strategy that allows for the direct construction of the benzoxazole core with the desired substituents in place. nih.gov For instance, the reaction of 2-amino-4-bromo-5-fluorophenol with triflic anhydride (B1165640) and a tertiary amide can lead to the formation of the corresponding 2-substituted 5-bromo-6-fluoro-benzoxazole. researchgate.net
Development of Novel Catalytic Systems for Halogenated Benzoxazole Synthesis
The synthesis of benzoxazoles traditionally involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, often under harsh conditions. To overcome these limitations, significant research has been directed towards the development of advanced catalytic systems that facilitate the synthesis of benzoxazoles, including halogenated variants like this compound, under milder and more efficient conditions.
Poly(ethylene glycol)-bound Sulfonic Acid (PEG-SO3H) Catalysis
A noteworthy advancement in the synthesis of benzoxazole derivatives is the use of poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) as a recyclable, heterogeneous catalyst. Current time information in Bangalore, IN.jpsbr.orgresearchgate.net This polymer-supported catalyst offers an economical and environmentally benign alternative to conventional acid catalysts. jpsbr.orgresearchgate.net The typical procedure involves the condensation of a 2-aminophenol with an aldehyde. For the synthesis of a derivative of this compound, one would start with 2-amino-4-bromo-5-fluorophenol and a suitable aldehyde in the presence of PEG-SO3H.
The reaction is often carried out at room temperature in a solvent such as ethanol, which aligns with the principles of green chemistry. jpsbr.org The heterogeneity of the PEG-SO3H catalyst allows for its easy recovery by simple filtration and subsequent reuse for multiple reaction cycles with minimal loss of catalytic activity. jpsbr.org
Research has shown that the condensation reaction of various o-aminophenols with a range of aromatic aldehydes proceeds in high yields using a catalytic amount of PEG-SO3H. jpsbr.org The reaction conditions are mild and tolerate a variety of functional groups on both the aminophenol and the aldehyde. jpsbr.org For instance, the synthesis of 2-substituted benzoxazoles has been successfully demonstrated with both electron-donating and electron-withdrawing groups on the aromatic aldehyde. jpsbr.org
To illustrate the effectiveness of this catalytic system, the following table presents data from the synthesis of various benzoxazole derivatives using PEG-SO3H as a catalyst. While the direct synthesis of this compound is not explicitly reported, these examples demonstrate the potential of this method for its preparation.
Table 1: Synthesis of 2-Arylbenzoxazoles using PEG-SO3H Catalyst
| Aldehyde Reactant | 2-Aminophenol Reactant | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | o-Aminophenol | 2-Phenylbenzoxazole | 2.5 | 92 |
| 4-Chlorobenzaldehyde | o-Aminophenol | 2-(4-Chlorophenyl)benzoxazole | 2 | 95 |
| 4-Nitrobenzaldehyde | o-Aminophenol | 2-(4-Nitrophenyl)benzoxazole | 1.5 | 96 |
| 4-Methoxybenzaldehyde | o-Aminophenol | 2-(4-Methoxyphenyl)benzoxazole | 3 | 90 |
This table is a representation of data found in the literature for the synthesis of various benzoxazole derivatives and serves to illustrate the potential application for the synthesis of this compound.
The proposed mechanism for the PEG-SO3H catalyzed reaction involves the initial protonation of the carbonyl oxygen of the aldehyde by the sulfonic acid group, which activates the aldehyde for nucleophilic attack by the amino group of the 2-aminophenol. Subsequent dehydration and cyclization lead to the formation of the benzoxazole ring.
One-Pot Synthetic Procedures for Benzoxazole Frameworks
One-pot syntheses offer significant advantages in terms of operational simplicity, time and resource efficiency, and waste reduction by avoiding the isolation of intermediates. d-nb.info Several one-pot procedures have been developed for the construction of the benzoxazole framework, which could be readily adapted for the synthesis of this compound.
One such method involves the reaction of 2-aminophenols with thioamides in the presence of triphenylbismuth (B1683265) dichloride as a promoter. d-nb.info This approach allows for the synthesis of various 2-aryl- and 2-alkylbenzoxazoles in moderate to excellent yields under mild conditions. d-nb.info The reaction proceeds via a proposed mechanism involving the activation of the thioamide by the bismuth reagent, followed by cyclization with the aminophenol. d-nb.info
Another versatile one-pot approach utilizes a Brønsted acidic ionic liquid gel as a heterogeneous catalyst for the condensation of 2-aminophenols with aldehydes under solvent-free conditions. nih.govacs.org This method is attractive due to the high yields, recyclability of the catalyst, and the absence of volatile organic solvents. nih.govacs.org The reaction of various substituted aromatic aldehydes, including those with halo substituents, has been shown to proceed efficiently. acs.org
Furthermore, metal-free, one-pot cascade transformations have been designed for benzoxazole synthesis. For instance, the use of PPA-activated nitroalkanes allows for a direct ortho-C–H functionalization of phenols, followed by a Beckmann rearrangement and intramolecular cyclocondensation to yield benzoxazoles.
The following table summarizes representative one-pot synthetic procedures for benzoxazole derivatives, highlighting the diversity of catalysts and reaction conditions that could be applied to the synthesis of this compound.
Table 2: One-Pot Synthetic Procedures for Benzoxazole Derivatives
| Reactants | Catalyst/Promoter | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| o-Aminophenol, Benzaldehyde | HAuCl₄·4H₂O | THF | 66 °C, O₂ atmosphere | 96 |
| o-Aminophenol, Thiobenzamide | Triphenylbismuth dichloride | 1,2-Dichloroethane | 60 °C | 93 |
| o-Aminophenol, Benzaldehyde | Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 °C | 98 |
| 2-Aminophenol, Benzaldehyde | LAIL@MNP | Solvent-free, Sonication | 70 °C | up to 90 |
This table compiles data from various sources to showcase different one-pot synthetic strategies for benzoxazoles, suggesting potential pathways for the synthesis of this compound. d-nb.infonih.govnih.govrsc.org
These innovative catalytic systems and one-pot procedures represent powerful tools for the efficient and sustainable synthesis of complex benzoxazole derivatives. The application of these methodologies to the synthesis of this compound holds great promise for facilitating its availability for further research and application.
Chemical Reactivity and Post Synthetic Derivatization of 5 Bromo 6 Fluoro 1,3 Benzoxazole
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) Core
The electronic nature of the substituents on the benzene (B151609) ring of 5-Bromo-6-fluoro-1,3-benzoxazole dictates its susceptibility to and the regioselectivity of aromatic substitution reactions. The benzoxazole moiety itself is a weakly activating group. However, the presence of the electron-withdrawing halogen atoms, bromine and fluorine, deactivates the ring towards electrophilic attack. libretexts.orglibretexts.org Conversely, these electron-withdrawing groups, particularly when positioned ortho or para to a potential leaving group, can facilitate nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orgmasterorganicchemistry.com
Electrophilic Aromatic Substitution:
The fluorine atom at the 6-position and the bromine atom at the 5-position both exert electron-withdrawing inductive effects, deactivating the benzene ring towards electrophilic substitution. libretexts.orglibretexts.org However, they also possess electron-donating resonance effects due to their lone pairs. In electrophilic aromatic substitution, the directing effect of the substituents is crucial. Both halogens are ortho, para-directing deactivators. libretexts.org
Considering the positions of the existing substituents, the potential sites for electrophilic attack are C4 and C7. The directing effects of the fluorine and bromine atoms would influence the regiochemical outcome of reactions such as nitration, halogenation, or Friedel-Crafts reactions. The interplay of steric hindrance and the electronic effects of the two halogens would determine the major product. For instance, in nitration, the incoming nitro group would likely be directed to the C4 or C7 position.
Nucleophilic Aromatic Substitution (SNAr):
Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution. wikipedia.orglibretexts.orgmasterorganicchemistry.com In this compound, both the bromo and fluoro substituents can potentially act as leaving groups. The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The rate of these reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of this intermediate. masterorganicchemistry.com
The relative lability of the bromo and fluoro groups as leaving groups in SNAr reactions is dependent on the reaction conditions and the nucleophile. Generally, fluorine is a better leaving group in SNAr reactions than bromine when the C-X bond cleavage is not the rate-determining step, due to its higher electronegativity which better stabilizes the intermediate. masterorganicchemistry.com Common nucleophiles used in these reactions include alkoxides, thiolates, and amines.
| Reaction Type | Reagents and Conditions | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-5-bromo-6-fluoro-1,3-benzoxazole and/or 7-Nitro-5-bromo-6-fluoro-1,3-benzoxazole |
| Bromination | Br₂, FeBr₃ | 4,5-Dibromo-6-fluoro-1,3-benzoxazole and/or 5,7-Dibromo-6-fluoro-1,3-benzoxazole |
| SNAr with Methoxide | NaOMe, MeOH, heat | 5-Bromo-6-methoxy-1,3-benzoxazole or 5-Methoxy-6-fluoro-1,3-benzoxazole |
| SNAr with an Amine | R₂NH, base, heat | 5-Bromo-6-(dialkylamino)-1,3-benzoxazole or 5-(Dialkylamino)-6-fluoro-1,3-benzoxazole |
Cross-Coupling Reactions Involving Bromo and Fluoro Substituents
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 5-bromo substituent of this compound is an ideal handle for such transformations. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in typical palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C5 position.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is widely used for the formation of biaryl structures. rsc.orgnih.gov this compound can be readily coupled with a variety of aryl and heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to afford 5-aryl- or 5-heteroaryl-6-fluoro-1,3-benzoxazoles. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates. rsc.org
Heck-Mizoroki Reaction:
The Heck-Mizoroki reaction allows for the vinylation of aryl halides. beilstein-journals.orgrug.nl this compound can react with various alkenes in the presence of a palladium catalyst and a base to introduce a vinyl group at the C5 position. This reaction provides a direct route to stilbene-like derivatives and other unsaturated compounds.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the synthesis of arylamines from aryl halides. This compound can be coupled with a wide range of primary and secondary amines to yield 5-amino-6-fluoro-1,3-benzoxazole derivatives.
Sonogashira Coupling:
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. This reaction would allow for the introduction of an alkyne moiety at the C5 position of this compound, providing access to a variety of acetylenic derivatives which are themselves versatile synthetic intermediates.
| Coupling Reaction | Coupling Partner | Catalyst System (Catalyst/Ligand/Base) | Expected Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Aryl-6-fluoro-1,3-benzoxazole |
| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ / Et₃N | 5-Styryl-6-fluoro-1,3-benzoxazole |
| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃ / BINAP / NaOtBu | 5-(Morpholin-4-yl)-6-fluoro-1,3-benzoxazole |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-(Phenylethynyl)-6-fluoro-1,3-benzoxazole |
Modifications at Heteroatom Positions (Oxygen and Nitrogen) of the Benzoxazole Ring
While reactions on the benzene ring are common, the heteroatoms of the benzoxazole ring can also participate in chemical transformations, although these are generally less frequent.
N-Alkylation:
The nitrogen atom of the benzoxazole ring is weakly basic. However, it can be alkylated to form a benzoxazolium salt. researchgate.net This reaction typically requires a strong alkylating agent, such as an alkyl triflate or a trialkyloxonium salt. The resulting benzoxazolium salts are more susceptible to nucleophilic attack and can undergo ring-opening reactions.
Ring-Opening Reactions:
The benzoxazole ring can be opened under certain conditions. researchgate.netrsc.orgacs.org For instance, treatment with strong nucleophiles or under harsh acidic or basic conditions can lead to the cleavage of the oxazole (B20620) ring, yielding 2-aminophenol (B121084) derivatives. Catalytic methods for the ring-opening of benzoxazoles have also been developed. acs.org These reactions can be useful for the synthesis of substituted phenols and anilines.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Methyl triflate (MeOTf) | 5-Bromo-6-fluoro-3-methyl-1,3-benzoxazol-3-ium trifluoromethanesulfonate |
| Ring-Opening (Basic) | Strong base (e.g., NaOH), heat | 2-Amino-4-bromo-5-fluorophenol (B576785) derivatives |
| Ring-Opening (Acidic) | Strong acid (e.g., HBr), heat | 2-Amino-4-bromo-5-fluorophenol derivatives |
Synthesis of Complex Molecular Architectures Featuring the this compound Moiety
The diverse reactivity of this compound makes it a valuable scaffold for the construction of more complex molecules with potential applications in various fields of chemical research. The sequential and chemoselective nature of the reactions described above allows for a modular approach to the synthesis of highly functionalized benzoxazole derivatives.
For example, a synthetic strategy could involve an initial Suzuki-Miyaura coupling at the C5-bromo position to introduce a desired aryl or heteroaryl group. The resulting 5-aryl-6-fluoro-1,3-benzoxazole could then undergo nucleophilic aromatic substitution at the C6-fluoro position, introducing another point of diversity. Alternatively, the fluorine atom could be retained to modulate the electronic properties of the final molecule.
Furthermore, the benzoxazole core itself is a key pharmacophore in many biologically active compounds. The ability to introduce a wide range of substituents onto the this compound core through the reactions outlined above provides a powerful platform for the generation of libraries of novel compounds for drug discovery and development.
Structure Activity Relationship Sar Investigations of 5 Bromo 6 Fluoro 1,3 Benzoxazole Derivatives
The Influence of Halogen Substitution Patterns on Biological Activity Profiles
The precise impact of varying halogen substituents on the biological activity of the 5-Bromo-6-fluoro-1,3-benzoxazole scaffold is not well-documented in publicly accessible scientific literature. Generally, in medicinal chemistry, the introduction of different halogens (e.g., chlorine, iodine) in place of bromine or fluorine can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. These changes can be attributed to alterations in lipophilicity, electronic character, and the potential for halogen bonding interactions with biological targets. However, without specific studies on this compound analogs, any discussion on the differential effects of halogen substitution patterns would be purely speculative.
Analysis of Electronic and Steric Parameters in SAR Studies
A thorough analysis of the electronic and steric parameters for a series of this compound analogs is essential for a comprehensive SAR understanding. Electronic parameters, such as Hammett constants, would quantify the electron-donating or electron-withdrawing effects of substituents, while steric parameters, like Taft parameters, would describe their size and shape. Such quantitative structure-activity relationship (QSAR) studies are pivotal in rational drug design. Unfortunately, no specific QSAR studies detailing these parameters for derivatives of this compound have been identified in the public domain.
Computational Approaches to Elucidating SAR for this compound Analogs
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for predicting and explaining the SAR of novel compounds. These approaches could provide valuable insights into the binding modes of this compound derivatives with various biological targets and help in the design of more potent and selective analogs. While computational studies on other benzoxazole (B165842) derivatives have been reported, there is a conspicuous absence of such investigations specifically focused on the this compound scaffold in the available literature.
Bioisosterism in the Design of 5 Bromo 6 Fluoro 1,3 Benzoxazole Analogs
Strategic Application of Benzoxazolone Rings as Bioisosteres
The 2(3H)-benzoxazolone ring system is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to serve as a versatile template for the design of ligands for a wide range of biological targets. ucl.ac.benih.gov One of the key strategic applications of the benzoxazolone ring is its use as a bioisostere for phenol (B47542) and catechol moieties. ucl.ac.benih.govresearchgate.net This bioisosteric relationship is based on the similarities in their pKa values, electronic charge distribution, and chemical reactivity. ucl.ac.benih.govresearchgate.net
The substitution of a phenol or catechol group with a benzoxazolone ring can offer several advantages in drug design:
Metabolic Stability: Phenols and catechols are often susceptible to metabolic oxidation, which can lead to rapid clearance of the drug from the body or the formation of reactive metabolites. The benzoxazolone ring is generally more metabolically stable, thus providing a means to overcome these pharmacokinetic challenges. ucl.ac.be
Improved Pharmacokinetic Properties: By replacing a more polar phenol or catechol group, the benzoxazolone moiety can modulate the lipophilicity of a molecule, potentially improving its absorption and distribution characteristics. ucl.ac.be
Modified Receptor Interactions: While mimicking the key interactions of the phenol or catechol group, the benzoxazolone ring introduces subtle steric and electronic differences. ucl.ac.be These modifications can lead to altered receptor affinity and selectivity, and in some cases, a switch in the biological activity from an agonist to an antagonist or vice versa. ucl.ac.be
The benzoxazolone scaffold and its bioisosteric relatives, such as 2(3H)-benzothiazolinone, have been successfully incorporated into a diverse array of therapeutic agents, including analgesics, anti-inflammatory compounds, antipsychotics, and neuroprotective agents. ucl.ac.benih.gov This broad applicability highlights the strategic value of the benzoxazolone ring as a bioisosteric replacement in drug discovery programs. nih.gov
| Functional Group | Bioisostere | Key Similarities | Potential Advantages of Bioisosteric Replacement |
| Phenol | 2(3H)-Benzoxazolone | pKa, Electronic Charge Distribution, Chemical Reactivity | Increased Metabolic Stability, Improved Pharmacokinetics, Altered Receptor Selectivity |
| Catechol | 2(3H)-Benzoxazolone | pKa, Electronic Charge Distribution, Chemical Reactivity | Increased Metabolic Stability, Overcoming Poor Pharmacokinetic Characteristics |
Rational Design of 5-Bromo-6-fluoro-1,3-benzoxazole Bioisosteres for Optimized Potency and Selectivity
The rational design of bioisosteres for a specific molecule like this compound involves a systematic approach to modify its structure to enhance its potency and selectivity for a particular biological target. rug.nl This process is guided by an understanding of the structure-activity relationships (SAR) of the lead compound and the application of bioisosteric principles.
The 5-bromo and 6-fluoro substituents on the benzoxazole (B165842) ring of the parent compound play a significant role in its electronic properties and potential interactions with a biological target. In the rational design of bioisosteres, these substituents, as well as the core benzoxazole scaffold, can be systematically replaced with other groups to probe for improved activity.
Strategies for the Rational Design of Bioisosteres:
Halogen Replacement: The bromine atom at the 5-position could be replaced with other halogens (e.g., chlorine, iodine) or with other electron-withdrawing or electron-donating groups to investigate the impact of electronic effects on activity. The fluorine atom at the 6-position is a strong hydrogen bond acceptor and its replacement could modulate binding affinity.
Positional Isomerism: The positions of the bromo and fluoro substituents could be altered to explore different regions of the binding pocket of the target protein. For example, moving the fluorine to the 4 or 7-position could lead to new interactions and improved selectivity.
Data from a hypothetical rational design study could be presented as follows:
| Compound | R1 | R2 | Scaffold | Potency (IC50, nM) | Selectivity vs. Off-Target |
| This compound | Br | F | 1,3-Benzoxazole | 50 | 10-fold |
| Analog 1 | Cl | F | 1,3-Benzoxazole | 75 | 8-fold |
| Analog 2 | Br | H | 1,3-Benzoxazole | 120 | 5-fold |
| Analog 3 | Br | F | 1,3-Benzothiazole | 40 | 15-fold |
| Analog 4 | F | Br | 1,3-Benzoxazole | 90 | 12-fold |
The goal of this rational design process is to systematically explore the chemical space around the lead compound, this compound, to identify analogs with an optimized balance of potency, selectivity, and drug-like properties. nih.govrug.nl
In Vitro Biological Activities and Mechanistic Investigations of 5 Bromo 6 Fluoro 1,3 Benzoxazole Derivatives
In Vitro Antimicrobial Activity Studies
Derivatives of 5-Bromo-6-fluoro-1,3-benzoxazole have demonstrated significant antimicrobial properties in laboratory settings. These studies are crucial in the search for new agents to combat infectious diseases.
Antifungal Efficacy Against Pathogenic Strains (e.g., Candida spp.)
A series of newly synthesized N-phenacyl derivatives of 2-mercaptobenzoxazole, which includes analogues of 5-bromo-1,3-benzoxazole, have been screened for their activity against various Candida strains. nih.gov Notably, the compound 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone (a derivative) has shown considerable anti-Candida activity. nih.govnih.gov
Research has indicated that these benzoxazole (B165842) derivatives exhibit a broad spectrum of anti-Candida activity. nih.govnih.gov The antifungal efficacy of selected derivatives against Candida albicans is detailed in the table below.
| Compound | Concentration (µg/mL) | Inhibition of C. albicans (%R) | MIC (µg/mL) |
| 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone | 16 | 88.0 ± 9.7 | 16 (Partial) |
| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone | 16 | Not specified | 16 (Total) |
| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4,6-trichlorophenyl)ethanone | 16 | 64.2 ± 10.6 | 16 (Partial) |
These findings underscore the potential of 5-bromo-1,3-benzoxazole derivatives as a basis for the development of new antifungal drugs, particularly against pathogenic Candida species.
Antibacterial Spectrum and Potency
While direct studies on the antibacterial spectrum of this compound derivatives are limited in the provided context, research on structurally related benzoxazole and benzothiazole (B30560) derivatives provides insights into their potential antibacterial properties. For instance, certain benzothiazole derivatives have shown better antibacterial activity compared to benzoxazole and benzimidazole (B57391) counterparts against Bacillus subtilis. nih.gov Other studies have highlighted that the introduction of a fluorine atom at specific positions in related heterocyclic structures, such as benzimidazoles, can enhance antibacterial activity, particularly against Gram-positive bacteria. acgpubs.org
Mechanistic Insights into Antimicrobial Action (e.g., Membrane Perturbation, Efflux Pump Inhibition, Mitochondrial Respiration)
Investigations into the antifungal action of benzoxazole derivatives have revealed a multi-faceted mechanism. nih.govnih.gov These compounds appear to exert their effects through several pathways:
Membrane Perturbation : The derivatives have been shown to interfere with the fungal cell membrane. This is supported by their ability to interact with exogenous ergosterol (B1671047) and block endogenous ergosterol synthesis, which are critical components of the fungal cell membrane. This action is comparable to the membrane-permeabilizing properties of the established antifungal agent, Amphotericin B. nih.govnih.gov
Efflux Pump Inhibition : Certain alcohol derivatives of 2-(1,3-benzoxazol-2-ylsulfanyl)ethanone have been found to inhibit the efflux of Rhodamine 123, a substrate for membrane transporters. This suggests that these compounds can interfere with the efflux pumps that fungi use to expel antifungal agents, a common mechanism of drug resistance. nih.govnih.gov
Mitochondrial Respiration : The mitochondrial function of fungal cells is also a target. Specific benzoxazole derivatives have been observed to affect or inhibit mitochondrial respiration, a vital process for cellular energy production. nih.govnih.gov
These pleiotropic mechanisms of action make benzoxazole derivatives promising candidates for further development, as they may be less prone to the development of resistance.
In Vitro Anticancer and Cytotoxic Evaluations
Benzoxazole derivatives have been identified as having significant potential in oncology. A series of benzoxazole-based amides and sulfonamides were synthesized and evaluated for their antiproliferative activity against a panel of eight cancer cell lines. nih.gov One compound, in particular, demonstrated high cytotoxicity, with greater potency in the colorectal cancer cell lines HT-29 and HCT116. nih.gov This compound was found to induce a concentration-dependent activation of caspases and cause cell-cycle arrest in these colorectal cancer models. nih.gov
In Vitro Anti-Inflammatory and Analgesic Assessments
The anti-inflammatory and analgesic potential of benzoxazole derivatives has been explored in several studies. A series of 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives were synthesized and screened for these activities. nih.gov The study revealed that eight of the synthesized compounds exhibited high analgesic activity. nih.gov Further investigation showed that three of these compounds were potent inhibitors of carrageenan- and arachidonic acid-induced paw edema in mice. nih.gov The levels of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, were also significantly reduced in the edema fluid of mice treated with these compounds. nih.gov
In another study, a series of benzoxazolone derivatives were synthesized and tested for their anti-inflammatory activity as inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process. nih.gov Several compounds demonstrated significant inhibitory activity against interleukin-6 (IL-6), a pro-inflammatory cytokine, with IC50 values in the low micromolar range. nih.gov The most active compound was found to bind directly to the MD2 protein. nih.gov
Investigation of Other Relevant In Vitro Pharmacological Activities (e.g., Anti-Alzheimer's)
The therapeutic potential of benzoxazole derivatives extends to neurodegenerative diseases like Alzheimer's. A study focused on the synthesis of benzoxazole-oxadiazole analogues and evaluated their potential as anti-Alzheimer's agents. nih.govresearchgate.netnih.gov These compounds were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in the progression of Alzheimer's disease. nih.govresearchgate.netnih.gov
The entire series of synthesized benzoxazole-oxadiazole derivatives showed inhibitory activity against both enzymes, with IC50 values ranging from 5.80 ± 2.18 to 40.80 ± 5.90 µM against AChE and from 7.20 ± 2.30 to 42.60 ± 6.10 µM against BuChE. nih.govresearchgate.net Notably, some of these analogues were found to be more potent than the standard drug, Donepezil. nih.govresearchgate.net
| Compound Analogue | IC50 against AChE (µM) | IC50 against BuChE (µM) |
| Analogue 2 | 6.40 ± 1.10 | 7.50 ± 1.20 |
| Analogue 15 | 5.80 ± 2.18 | 7.20 ± 2.30 |
| Analogue 16 | 6.90 ± 1.20 | 7.60 ± 2.10 |
| Donepezil (Standard) | 33.65 ± 3.50 | 35.80 ± 4.60 |
These encouraging results suggest that benzoxazole-oxadiazole analogues could serve as lead molecules for the development of new therapeutics for Alzheimer's disease. nih.govresearchgate.net
Theoretical and Computational Chemistry Studies on 5 Bromo 6 Fluoro 1,3 Benzoxazole
Quantum Chemical Calculations and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental electronic structure and predicting the spectroscopic behavior of 5-Bromo-6-fluoro-1,3-benzoxazole. These computational methods provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT)
DFT calculations are a powerful tool for investigating the geometric and electronic properties of molecules. For this compound, DFT studies, likely employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry and calculate various electronic parameters. The presence of bromine and fluorine atoms significantly influences the electron distribution within the benzoxazole (B165842) ring system.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to lower both the HOMO and LUMO energy levels. The specific energy values and the resulting gap would dictate its potential as an electron acceptor or donor in chemical reactions.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
| Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound, derived from DFT calculations on analogous structures. |
Natural Bond Orbital (NBO) Analysis
Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions
To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are employed to study its interactions with biological targets. These computational techniques are vital in modern drug discovery.
Molecular docking studies would be performed to predict the binding orientation and affinity of this compound within the active site of a target protein. The results of these simulations are typically scored to rank potential ligands. The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, which can be critical for high binding affinity.
Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the receptor-ligand complex. MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the binding pose and the detailed interactions between the ligand and the protein.
Conformational Analysis and Prediction of Molecular Properties
The three-dimensional conformation of a molecule is intimately linked to its biological activity and physical properties.
Conformational Analysis
Conformational analysis of this compound would likely reveal a relatively planar structure due to the fused ring system. However, slight puckering of the oxazole (B20620) ring and the rotational freedom of exocyclic bonds could lead to different low-energy conformers. Understanding the conformational landscape is crucial for rational drug design.
Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) Calculations
MM/PBSA is a popular method for estimating the free energy of binding of a ligand to a protein from MD simulation trajectories. This approach combines the molecular mechanics energies with a continuum solvation model to provide a more accurate prediction of binding affinity than docking scores alone. For this compound, MM/PBSA calculations would be essential in prioritizing it or its analogs for further experimental testing.
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -35.2 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | 25.8 |
| Nonpolar Solvation Energy | -4.1 |
| Binding Free Energy (ΔG_bind) | -34.0 |
| Table 2: Illustrative MM/PBSA binding free energy decomposition for a hypothetical complex of this compound with a target protein. |
Advanced Computational Methodologies in the Design of Novel this compound Analogs
The insights gained from the aforementioned computational studies serve as a foundation for the rational design of novel analogs of this compound with improved properties. By systematically modifying the substituents on the benzoxazole core, computational chemists can explore a vast chemical space to identify candidates with enhanced activity, selectivity, or pharmacokinetic profiles. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to build predictive models that correlate chemical structure with biological activity, further accelerating the design process.
Q & A
Q. What are the established synthetic routes for 5-Bromo-6-fluoro-1,3-benzoxazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of halogenated precursors. For example, TiCl3OTf in ethanol at room temperature facilitates benzoxazole ring formation via intramolecular cyclization of 2-amino-5-bromo-6-fluorophenol derivatives . Optimization includes:
- Temperature control : Room temperature minimizes side reactions.
- Catalyst loading : TiCl3OTf (5 mol%) ensures efficient cyclization.
- Precursor purity : High-purity bromo-fluoro aniline intermediates reduce byproducts.
Alternative routes may use bromination/fluorination of pre-formed benzoxazoles (e.g., 6-fluoro-1,3-benzoxazole followed by regioselective bromination) .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., fluorine-induced deshielding at C6, bromine coupling patterns).
- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 231.94 (C7H4BrFNO<sup>+</sup>) validate molecular weight .
- X-ray crystallography : Resolves regiochemistry in solid-state structures (applied to analogs like 5-Bromo-2,1,3-benzoxadiazole) .
Q. How do bromine and fluorine substituents influence the compound's electronic properties and reactivity?
- Methodological Answer :
- Electron-withdrawing effects : Fluorine at C6 increases ring electron deficiency, directing electrophilic substitution to C4/C7. Bromine at C5 acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids).
- Reactivity studies :
- Nucleophilic aromatic substitution : Bromine substitution feasible with amines/thiols under Pd catalysis .
- Photophysical properties : Fluorine enhances stability against oxidation, critical for materials science applications .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromine and fluorine incorporation during synthesis?
- Methodological Answer : Regioselectivity is governed by:
- Directed ortho-metalation : Fluorine directs bromination to the adjacent position via coordination with Lewis acids (e.g., TiCl3OTf) .
- Computational modeling : Density Functional Theory (DFT) predicts activation barriers for competing pathways. For example, fluorination at C6 is favored due to lower energy transition states compared to C4 .
Q. How can computational chemistry predict the biological or material properties of this compound?
- Methodological Answer :
- Molecular docking : Screens potential binding to biological targets (e.g., bacterial enzymes) using analogs like 5,7-dichloro-1,3-benzoxazole derivatives .
- DFT calculations : Predicts HOMO-LUMO gaps for optoelectronic applications. Fluorine lowers LUMO energy, enhancing electron transport in organic semiconductors .
Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, spectral peaks)?
- Methodological Answer :
- Cross-validation : Compare NMR data with structurally similar compounds (e.g., 4-Bromo-6-fluoro-1,3-benzoxazole, mp 72–74°C vs. target compound).
- Purity assessment : Use HPLC to detect impurities (<95% purity skews melting points) .
- Collaborative verification : Replicate synthesis protocols across labs to isolate method-dependent variables .
Q. What strategies enable green synthesis of this compound while minimizing hazardous waste?
- Methodological Answer :
- Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME), a biodegradable solvent, in TiCl3OTf-catalyzed cyclization .
- Catalyst recycling : Recover TiCl3OTf via aqueous extraction, reducing heavy metal waste.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, lowering energy consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
